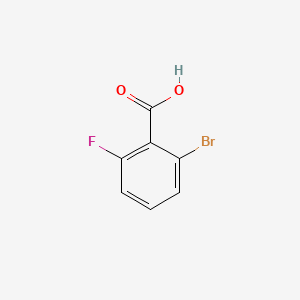

2-Bromo-6-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190302. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAZJVAIZVUWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307156 | |

| Record name | 2-BROMO-6-FLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-37-1 | |

| Record name | 2252-37-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BROMO-6-FLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-2-Bromo-6-fluorobenzoic-Acid-Properties-Synthesis-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both bromine and fluorine substituents, imparts unique reactivity, making it a valuable building block for creating complex, biologically active molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, validated synthesis and analysis protocols, key applications in drug discovery, and essential safety and handling information. The central focus is to equip researchers and drug development professionals with the technical knowledge to effectively utilize this versatile compound.

Core Physicochemical Properties and Identification

Accurate identification and understanding of a compound's fundamental properties are the bedrock of successful research. The molecular weight, derived from its chemical formula, is a primary identifier, crucial for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

The key identifying characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][2] |

| CAS Number | 2252-37-1 | [1][2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 154 - 158 °C | [1] |

| SMILES String | OC(=O)c1c(F)cccc1Br | |

| InChI Key | MDAZJVAIZVUWDE-UHFFFAOYSA-N |

Synthesis Strategy and Mechanistic Considerations

The preparation of this compound can be achieved through various synthetic routes. One documented method involves a multi-step process starting from o-fluorobenzonitrile, proceeding through nitration, nitroreduction, bromization, diazo-deamination, and finally, hydrolysis to yield the target compound.[2][3][4][5] Another approach utilizes a Grignard reaction, starting from 1,2-dibromo-3-fluorobenzene.[4]

The choice of synthetic pathway is often dictated by factors such as starting material availability, scalability, overall yield, and purity requirements. The nitrile hydrolysis route is a common and reliable method.

Field-Proven Synthesis Protocol: Hydrolysis of 2-Bromo-6-fluorobenzonitrile

This protocol outlines a common laboratory-scale synthesis via the hydrolysis of the corresponding benzonitrile precursor. The causality for this choice rests on the high conversion rates and the relative simplicity of the final hydrolysis step.

Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-fluorobenzonitrile (1 equivalent).

-

Reagent Addition: Add a solution of aqueous potassium hydroxide (e.g., 1M KOH, 25 mL per gram of nitrile).

-

Reaction: Heat the mixture to reflux. The reaction is typically stirred vigorously for 24-48 hours to ensure complete hydrolysis of the nitrile group to the carboxylate salt.

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with a concentrated acid, such as HCl, to a pH of 2-3. This protonates the carboxylate, causing the desired carboxylic acid to precipitate.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Step: The resulting solid can be further purified by recrystallization to achieve high purity (>98%).

A 95% yield has been reported for this transformation.[2]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting material to a fully characterized final product.

Caption: Workflow for Synthesis and Validation.

Analytical Characterization

To ensure the identity, purity, and integrity of the synthesized compound, a series of analytical techniques are employed. This self-validating system confirms that the material meets the required specifications before use in downstream applications.

-

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. Using electrospray ionization (ESI) in negative mode, the compound will show a peak corresponding to the [M-H]⁻ ion at approximately m/z 218, confirming the mass of the parent molecule.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the aromatic protons, confirming their chemical environment and splitting patterns. For this compound, the spectrum would show signals in the aromatic region (typically 7.1-7.5 ppm) corresponding to the three protons on the benzene ring.[2] ¹⁹F and ¹³C NMR would further corroborate the structure.

-

Melting Point Analysis: A sharp melting point range (e.g., 154-158 °C) is a strong indicator of high purity.[1]

Analytical Validation Workflow

The following diagram outlines the logical process for confirming the quality of a synthesized batch.

Caption: Quality Control and Validation Workflow.

Applications in Drug Development and Medicinal Chemistry

Halogenated benzoic acids are critical building blocks in medicinal chemistry.[6] The inclusion of fluorine, in particular, can enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[6][7] this compound is valued for its role as a versatile intermediate in synthesizing more complex molecules.[1]

The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds.[8] The carboxylic acid group can be readily converted into esters, amides, or other functional groups.[8] This dual reactivity makes it an essential scaffold for building libraries of compounds for drug discovery screening. Its derivatives are utilized in the development of anti-inflammatory and analgesic drugs, as well as agrochemicals like herbicides.[1][7]

Role as a Synthetic Scaffold

This diagram illustrates how this compound serves as a starting point for creating more complex drug-like molecules.

Caption: Synthetic utility as a molecular scaffold.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as acutely toxic if swallowed and causes serious eye irritation.[9]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | [9] |

| Hazard Statements | H301: Toxic if swallowedH319: Causes serious eye irritation | [9] |

| Precautionary Statements | P264: Wash hands thoroughly after handlingP280: Wear protective gloves/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | [9][10] |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

References

- This compound | 2252-37-1. ChemicalBook. Accessed January 10, 2026.

- This compound synthesis. ChemicalBook. Accessed January 10, 2026.

- This compound. Chem-Impex. Accessed January 10, 2026.

- This compound 97 | 2252-37-1. Sigma-Aldrich. Accessed January 10, 2026.

- CN102795993B - Preparation method of this compound.

- This compound | CAS 2252-37-1. Santa Cruz Biotechnology. Accessed January 10, 2026.

- CN102795993A - Preparation method of this compound.

- 2252-37-1 | MFCD01569539 | this compound. Aaronchem. Accessed January 10, 2026.

- Custom Synthesis of this compound and Derivatives. Chemical-Book Blog. Accessed January 10, 2026.

- SAFETY DATA SHEET - this compound. Fisher Scientific. Accessed January 10, 2026.

- 2-Bromo-6-fluorobenzoicacid SDS, 2252-37-1 Safety Data Sheets. ECHEMI. Accessed January 10, 2026.

- SAFETY DATA SHEET - 2-Bromo-3-fluorobenzoic acid. Fisher Scientific. Accessed January 10, 2026.

- SAFETY DATA SHEET - 2-Bromobenzoic acid. Sigma-Aldrich. Accessed January 10, 2026.

- This compound | CAS#:2252-37-1. Chemsrc. Accessed January 10, 2026.

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.

- Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2. PubChem. Accessed January 10, 2026.

- This compound, 97% 1 g. Thermo Fisher Scientific. Accessed January 10, 2026.

- The Crucial Role of 2-Amino-6-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.

- The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 2252-37-1 [chemicalbook.com]

- 4. CN102795993B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN102795993A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-6-fluorobenzoic Acid: Properties, Synthesis, and Applications

Introduction: Strategic Importance in Chemical Synthesis

2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1) is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in modern organic synthesis. Its strategic importance lies in the unique interplay of its three functional groups: the carboxylic acid, the bromine atom, and the fluorine atom, all positioned in a sterically demanding ortho-ortho arrangement. This distinct substitution pattern imparts specific reactivity and conformational rigidity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2]

The presence of both bromine and fluorine atoms offers medicinal chemists a powerful toolkit. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a final drug compound, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. The compound is a white to light-yellow crystalline powder under standard conditions.[1]

Core Chemical and Physical Data

A summary of the key physicochemical properties is presented below for quick reference. Data has been consolidated from leading chemical suppliers and databases to ensure accuracy.[1][3]

| Property | Value | Source(s) |

| CAS Number | 2252-37-1 | [3] |

| Molecular Formula | C₇H₄BrFO₂ | [3] |

| Molecular Weight | 219.01 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 154-158 °C | [3] |

| Purity | ≥97% | [3] |

| SMILES | OC(=O)c1c(F)cccc1Br | [3] |

| InChI Key | MDAZJVAIZVUWDE-UHFFFAOYSA-N | [3] |

Spectroscopic Signature for Structural Validation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The proton at the 4-position would likely appear as a triplet due to coupling with the adjacent protons at the 3 and 5 positions. The protons at the 3 and 5 positions would present as more complex multiplets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display seven signals: one for the carboxylic carbon (δ ~165-170 ppm) and six for the aromatic carbons. The carbons directly attached to the electronegative fluorine and bromine atoms (C2 and C6) will be significantly shifted and will exhibit C-F and C-Br coupling.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. The most prominent peaks will be a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C-F and C-Br stretching vibrations in the fingerprint region.

Synthesis and Manufacturing Pathways

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. One of the most common industrial methods starts from o-fluorobenzonitrile, leveraging a sequence of aromatic substitutions and functional group transformations.[5]

The causality behind this pathway is logical: starting with a simple, commercially available material, functional groups are introduced and manipulated sequentially. The nitration and subsequent reduction install an amino group, which then acts as a directing group for bromination and is later removed via a diazo-deamination reaction. The final hydrolysis of the nitrile affords the desired carboxylic acid.

Caption: A common industrial synthesis route for this compound.

An alternative laboratory-scale synthesis involves the directed ortho-metalation of 1-bromo-3-fluorobenzene followed by carboxylation with dry ice (solid CO₂).[5] This method is elegant but may be less scalable due to the requirement of cryogenic temperatures and highly reactive organolithium reagents.

Chemical Reactivity and Applications

The utility of this compound stems from its predictable reactivity at three key sites: the carboxylic acid group, the C-Br bond, and the aromatic ring itself.

Key Reaction Types

-

Amide Bond Formation: The carboxylic acid group readily participates in coupling reactions with amines to form amides. This is arguably its most common application in drug discovery. Modern coupling reagents like HATU or EDC are typically employed to facilitate this transformation under mild conditions, which is crucial for complex substrates.[6]

-

Suzuki-Miyaura Cross-Coupling: The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl or heteroaryl groups, creating biaryl structures that are prevalent in many biologically active molecules.[7][8]

-

Other Palladium-Catalyzed Reactions: Beyond Suzuki coupling, the C-Br bond can be used in other transformations like Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, further expanding its synthetic utility.

Application in Drug Discovery: A PI3K Inhibitor Precursor

A significant application of this compound is in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway.[4][5] The PI3K/Akt/mTOR pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development.[9][10] The 2-bromo-6-fluorophenyl moiety often serves as a core scaffold that can be elaborated into a potent and selective inhibitor.

Caption: Use of this compound in a typical drug synthesis workflow.

Application in Agrochemicals

The structural motifs derived from this compound are also valuable in the agrochemical industry. The incorporation of the bromo-fluoro-phenyl group can lead to novel herbicides and pesticides with enhanced efficacy, selectivity, and favorable environmental degradation profiles.[1][2]

Experimental Protocol: Amide Coupling

The following protocol is a representative example of an amide coupling reaction using this compound. This method is based on well-established procedures using HATU, a common and efficient coupling reagent.[6][11]

Objective: To synthesize N-benzyl-2-bromo-6-fluorobenzamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (Saturated NaCl (aq))

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HATU (1.2 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).

-

Amine Addition: Add benzylamine (1.1 eq) to the solution.

-

Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

-

Causality Note: The non-nucleophilic base DIPEA is used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile. Cooling is necessary to control the initial exothermic reaction.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Causality Note: The acid wash removes unreacted amine and DIPEA. The base wash removes unreacted carboxylic acid and the acidic byproducts of the HATU reagent.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or recrystallization to afford the pure N-benzyl-2-bromo-6-fluorobenzamide.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

All work should be conducted in a well-ventilated fume hood. Store the compound in a tightly closed container in a dry, cool place, away from incompatible materials like strong oxidizing agents.

References

- Enhancing Agrochemical Formulations with this compound. (2026). APIChem. [Link]

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie. [Link]

- Enhance Crop Protection: 2-Bromo-5-fluorobenzoic Acid for Agrochemicals. APIChemistry. [Link]

- Electronic Supplementary Information for Aerobic Oxidation of Aryl Acetonitriles. The Royal Society of Chemistry. [Link]

- Hayakawa, M., et al. (2012).

- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. Wiley. [Link]

- Preparation method of this compound. (2012).

- Gelpke, D. R., et al. (2009). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central. [Link]

- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2012).

- A novel and efficient catalyst for Suzuki–Miyaura coupling reaction. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

- Patel, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

- Li, Y., et al. (2024). Rational Design of a Novel 6 H-Benzo[ c]chromen Series as Selective PI3Kα Inhibitors. Journal of Medicinal Chemistry. [Link]

- LoRusso, P. M. (2008). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. PMC. [Link]

- Millis, S. Z., et al. (2021). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 97 2252-37-1 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102795993A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. growingscience.com [growingscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Elucidation of 2-Bromo-6-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Addressed to researchers, analytical scientists, and professionals in drug development, this document moves beyond standard procedures to detail the causality behind experimental choices in a multi-technique analytical approach. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each section presents not only the protocol but also the theoretical grounding and expected data, ensuring a self-validating system for unambiguous structure confirmation.

Introduction: The Significance of a Halogenated Benzoid

This compound is a substituted aromatic carboxylic acid whose unique reactivity, imparted by its ortho-bromo and fluoro substituents, makes it a valuable building block in organic synthesis.[2] These halogen atoms significantly influence the molecule's electronic properties, solubility, and bioactivity, rendering it essential for developing novel anti-inflammatory agents, herbicides, and even fluorescent probes.[2] Given its role as a critical starting material, rigorous and unambiguous confirmation of its structure is paramount to ensure the integrity of downstream synthesis and the efficacy of the final active pharmaceutical ingredient (API) or specialty chemical. This guide establishes a robust, multi-faceted analytical workflow to achieve this confirmation.

Foundational Physicochemical Properties

A prerequisite to any analytical workflow is understanding the fundamental properties of the analyte. These characteristics inform decisions regarding solvent selection, sample preparation, and the choice of analytical techniques.

| Property | Value | Source |

| CAS Number | 2252-37-1 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [3] |

| Molecular Weight | 219.01 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 154-158 °C | [2] |

| Purity (Typical) | ≥ 97-98% | [2] |

The Analytical Blueprint: A Multi-Technique Strategy

No single analytical technique can provide absolute structural proof. Instead, we rely on the convergence of data from multiple orthogonal methods. This guide's strategy is to first determine the molecular formula and fragmentation pattern (MS), then map the covalent bonding framework and stereochemistry (NMR), identify functional groups (FTIR), and finally, determine the exact three-dimensional arrangement in the solid state (X-ray Crystallography).

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: The First Step

Expertise & Experience: We begin with Mass Spectrometry to rapidly confirm the molecular weight and elemental composition. For a halogenated compound like this, the isotopic pattern is a critical and highly informative piece of data. We opt for High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and cleanly observe the molecular ion.

Experimental Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Given the acidic proton of the carboxylic acid, negative ion mode (ESI-) is the logical choice, as it will readily form the [M-H]⁻ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Expected Data & Interpretation

The primary observation will be the deprotonated molecular ion [M-H]⁻.[3] Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), we expect to see two major peaks separated by approximately 2 Da, with a nearly 1:1 intensity ratio.

| Ion | Calculated m/z (C₇H₃⁷⁹BrFO₂)⁻ | Calculated m/z (C₇H₃⁸¹BrFO₂)⁻ | Observed m/z |

| [M-H]⁻ | 216.9353 | 218.9333 | ~217 and ~219 |

The observation of this isotopic doublet at high mass accuracy provides powerful evidence for the presence of a single bromine atom and confirms the elemental formula.

Caption: Experimental workflow for Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, a suite of 1D NMR experiments is required: ¹H NMR to map the proton environment, ¹³C NMR for the carbon backbone, and ¹⁹F NMR to confirm the fluorine environment and its coupling to neighboring nuclei.

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR)

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice.[3]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be needed.

-

¹⁹F NMR Acquisition: Acquire a standard 1D fluorine spectrum. This is a high-sensitivity nucleus, so fewer scans are typically required.

Expected Data & Interpretation

¹H NMR Spectrum: The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring.

-

H4 (para to COOH): This proton is coupled to H3 and H5. The coupling to H3 will be a standard ortho coupling (~8-9 Hz), while the coupling to H5 will be a smaller meta coupling (~2-3 Hz). The fluorine at position 6 will also impart a small long-range coupling. The result is often a triplet or triplet of doublets. A reported spectrum shows this as a triplet at ~7.14 ppm with J=8.4Hz.[3]

-

H3 (meta to COOH): This proton is coupled ortho to H4 and meta to the fluorine at position 6. This will likely appear as a complex multiplet, reported around 7.29-7.35 ppm.[3]

-

H5 (meta to COOH): This proton is coupled ortho to the fluorine at position 6 (large coupling, ~8-10 Hz) and meta to H4. This should appear as a doublet of doublets or a simple doublet, reported at ~7.45 ppm.[3]

-

Carboxylic Acid Proton: This proton is acidic and its signal is often broad. It may exchange with trace water in the solvent, leading to a variable chemical shift or disappearance upon a D₂O shake.

| Proton | Predicted δ (ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| H4 | ~7.14 | Triplet (t) | J(H4-H3) ≈ 8.4 |

| H3 | ~7.32 | Multiplet (m) | - |

| H5 | ~7.45 | Doublet (d) | J(H5-H4) ≈ ortho |

| COOH | 10-13 (variable) | Broad Singlet (br s) | - |

¹³C NMR Spectrum: Seven distinct carbon signals are expected. The chemical shifts are influenced by the electronegative F and Br atoms and the carboxyl group.

-

Carbons bonded to halogens (C2, C6): These will be significantly affected. C2 (bonded to Br) will be downfield, while C6 (bonded to F) will be further downfield and show a large one-bond C-F coupling (¹JCF ≈ 240-260 Hz).

-

Carboxylic Carbon (C7): This will be the most downfield signal, typically around 165-170 ppm.

-

Other Aromatic Carbons (C1, C3, C4, C5): These will appear in the typical aromatic region (110-140 ppm), with their shifts influenced by the substituent pattern. C-F couplings of smaller magnitudes will also be observable on C1, C5 (²JCF) and C4 (³JCF).

¹⁹F NMR Spectrum: A single signal is expected for the one fluorine atom. This signal will be split by coupling to the adjacent ortho proton (H5) and the meta proton (H3), likely appearing as a doublet of doublets.

Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Trustworthiness: FTIR is a rapid and reliable method for confirming the presence of key functional groups. For this molecule, the most diagnostic absorptions are those from the carboxylic acid moiety. It serves as an excellent self-validating check on the structural features deduced from NMR and MS.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Expected Data & Interpretation

The spectrum will be dominated by features characteristic of an aromatic carboxylic acid.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~2500-3300 | O-H stretch | Very broad due to hydrogen bonding in the carboxylic acid dimer.[4] |

| ~1700 | C=O stretch | Strong, sharp absorption, characteristic of a carbonyl in a carboxylic acid.[4] |

| ~1600, ~1475 | C=C stretch | Aromatic ring vibrations. |

| ~1300 | C-O stretch | Coupled with O-H in-plane bend. |

| ~1100-1250 | C-F stretch | Strong absorption, indicative of the aryl-fluoride bond. |

| ~550-650 | C-Br stretch | Weaker absorption in the fingerprint region. |

Single-Crystal X-ray Crystallography: The Definitive Proof

Authoritative Grounding: While the combination of MS, NMR, and FTIR provides overwhelming evidence for the structure, only X-ray crystallography can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[5] It provides precise bond lengths, bond angles, and details of intermolecular interactions, such as the hydrogen-bonded dimers characteristic of carboxylic acids.[6]

Experimental Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction. A common method is the slow evaporation of a saturated solution. For 2-bromobenzoic acid, a mixture of ethanol and water was successful.[6]

-

Crystal Mounting & Data Collection: Mount a high-quality crystal on a goniometer and place it in a diffractometer. Collect diffraction data at a low temperature (e.g., 120 K) to reduce thermal motion.[6]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, followed by refinement of atomic positions and thermal parameters.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Expected Data & Interpretation

The crystal structure of the non-fluorinated analog, 2-bromobenzoic acid, has been determined.[6] We can confidently predict that this compound will exhibit similar key features:

-

Dimerization: Molecules will be linked into centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming the classic R₂²(8) ring motif.[6]

-

Molecular Geometry: The analysis will yield precise bond lengths for C-Br, C-F, C=O, and C-O bonds, confirming the connectivity. The dihedral angle between the plane of the benzene ring and the carboxylic acid group will also be determined.

-

Intermolecular Interactions: Beyond hydrogen bonding, the analysis will reveal other interactions, such as potential π–π stacking or halogen bonding, that dictate the crystal packing.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[7]

-

Pictograms: GHS06 (Toxic)

-

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[7]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid creating dust.[8] Store locked up in a dry, cool place.[7][8]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical application of multiple, complementary analytical techniques. By integrating data from Mass Spectrometry, multi-nuclear NMR, FTIR spectroscopy, and Single-Crystal X-ray Crystallography, a complete and unambiguous structural assignment can be achieved with the highest degree of scientific confidence. This guide provides the foundational protocols and interpretive framework necessary for any researcher or scientist tasked with verifying the identity and purity of this critical chemical intermediate.

References

- Custom Synthesis of this compound and Deriv

- CN102795993A - Preparation method of this compound.

- CN102795993B - Preparation method of this compound.

- 2252-37-1 this compound. Win-Win Chemical. [Link]

- Supporting Information. The Royal Society of Chemistry. [Link]

- Methyl 2-bromo-6-fluorobenzo

- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- 2-Bromobenzoic acid. PubChem. [Link]

- Benzoic acid, 2-bromo-. NIST WebBook. [Link]

- Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. National Institutes of Health (NIH). [Link]

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

- Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

- 2-Bromo-benzoic acid - Optional[13C NMR]. SpectraBase. [Link]

- X-ray crystallography. Carnegie Mellon University. [Link]

- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Link]

- Benzoic acid, 4-bromo-. NIST WebBook. [Link]

- FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. PubMed. [Link]

- and 4- Bromobenzoic Acids both In Vitro and In Vivo.

- The crystal structure of Benzoic Acid.

- IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

- 2-Bromo-benzoic acid - Optional[MS (GC)]. SpectraBase. [Link]

- 2-Bromo-benzoic acid - Optional[MS (GC)]. SpectraBase. [Link]

Sources

- 1. This compound | 2252-37-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. web.stanford.edu [web.stanford.edu]

- 6. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-6-fluorobenzoic Acid: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1), a pivotal building block for professionals in pharmaceutical, agrochemical, and materials science research. Moving beyond a simple datasheet, this document offers insights into the causality behind its physicochemical properties and provides actionable protocols for its analysis, empowering researchers to leverage this versatile molecule with confidence and scientific rigor.

Core Molecular and Physicochemical Properties

This compound is a disubstituted aromatic carboxylic acid. The strategic placement of a bromine and a fluorine atom ortho to the carboxylic acid group creates a unique electronic and steric environment, profoundly influencing its reactivity and physical characteristics.

Molecular Structure and Identity

The foundational identity of this compound is established by its unique molecular structure and associated identifiers.

Diagram 1: Molecular Structure of this compound

A summary of its key physical and chemical identifiers is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 2252-37-1 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [1] |

| Molecular Weight | 219.01 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Purity (Typical) | ≥ 97% - 98% (by GC) | [1] |

| InChI Key | MDAZJVAIZVUWDE-UHFFFAOYSA-N | |

| SMILES String | OC(=O)c1c(F)cccc1Br |

Thermal and Physical Properties

The thermal stability and physical state are critical parameters for handling, storage, and reaction setup. While the melting point is well-defined experimentally, properties such as boiling point and density are often provided as computationally predicted values for specialized reagents like this.

| Property | Value | Notes | Source(s) |

| Melting Point | 154 - 158 °C | Experimentally determined range | [1] |

| Boiling Point | 286.1 ± 25.0 °C at 760 mmHg | Predicted Value | [2] |

| Density | 1.789 ± 0.06 g/cm³ | Predicted Value | [3] |

| Storage Temperature | Room Temperature; Sealed in dry conditions | Critical for preventing hydration | [3] |

Acidity and the Ortho Effect: An Electronic Perspective

The acidity of a carboxylic acid, quantified by its pKa, is a direct measure of the stability of its conjugate base (the carboxylate anion). For substituted benzoic acids, this stability is governed by the electronic effects (inductive and resonance) of the ring substituents.

Predicted pKa: 1.92 ± 0.10 [3]

This predicted pKa value, which is significantly lower than that of benzoic acid (pKa ≈ 4.2), indicates that this compound is a considerably stronger acid. This pronounced increase in acidity is a classic example of the "ortho effect" .

The causality is twofold:

-

Inductive Effect: Both fluorine and bromine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density from the aromatic ring and, by extension, from the carboxylate group. This delocalizes and stabilizes the negative charge on the conjugate base, facilitating the release of the proton.

-

Steric Inhibition of Resonance: The bulky bromine atom and the fluorine atom in the ortho positions sterically hinder the carboxyl group, forcing it out of the plane of the benzene ring. This twisting disrupts the resonance stabilization between the carboxyl group and the aromatic ring, which in unsubstituted benzoic acid is an acid-weakening effect. By inhibiting this resonance, the ortho substituents further enhance the acidity.

Spectroscopic and Chromatographic Profile

For any researcher, verifying the identity and purity of a starting material is non-negotiable. This section outlines the expected analytical profile of this compound. Note: As publicly available, validated spectra for this specific compound are scarce, the following descriptions are based on established principles of spectroscopy and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) arising from coupling to each other and to the ¹⁹F nucleus. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is often solvent-dependent.

-

¹³C NMR: The spectrum should display seven signals: one for the carbonyl carbon (typically 165-175 ppm) and six for the aromatic carbons. The carbons directly bonded to the electronegative F and Br atoms (C2 and C6) will be significantly influenced, as will the carbon bearing the carboxyl group (C1).

-

¹⁹F NMR: This technique is highly sensitive to the local electronic environment.[4][5] A single signal is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring and can be a sensitive probe for monitoring chemical transformations.[6]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum provides crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺˙): A prominent cluster of peaks is expected around m/z 218 and 220. This characteristic pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This isotopic signature is a definitive marker for a monobrominated compound.

-

Key Fragmentation Pathways: Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17), a formyl radical (-CHO, M-29), and a carboxyl group (-COOH, M-45).[7] For this molecule, the primary fragmentation is likely the loss of the carboxyl group to yield a C₆H₃BrF⁺ fragment at m/z 173/175, which would be a highly stable aromatic cation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A robust reversed-phase HPLC (RP-HPLC) method is the logical choice for this non-polar aromatic acid. The following protocol is a self-validating system designed for high resolution and reproducibility.

Diagram 2: HPLC Purity Analysis Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:2252-37-1 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 2252-37-1 [m.chemicalbook.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Melting Point of 2-Bromo-6-fluorobenzoic Acid

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a cornerstone of robust scientific advancement. The melting point is a fundamental thermodynamic property that serves as a critical indicator of a substance's identity and purity. This guide provides an in-depth technical examination of the melting point of 2-Bromo-6-fluorobenzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Beyond simply stating the value, we will explore the causality behind its determination, the rigorous methodologies required for accurate measurement, and the interpretation of this data in a research and quality control context.

Physicochemical Profile of this compound

Understanding the melting point begins with an appreciation of the molecule's inherent properties. This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on a benzene ring, dictates the intermolecular forces that govern its transition from a solid to a liquid state.

The presence of the carboxylic acid group allows for strong hydrogen bonding between molecules, while the halogen atoms contribute to dipole-dipole interactions and van der Waals forces. These combined forces create a stable crystalline lattice that requires a significant amount of thermal energy to disrupt, resulting in a relatively high melting point for a molecule of its size.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2252-37-1 | [1][2] |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point Range | 153 - 158 °C | [1][2][3] |

| Boiling Point (Predicted) | 286.1 ± 25.0 °C | [3][4] |

| Density (Predicted) | ~1.789 g/cm³ | [3][5] |

The Significance of the Melting Point Range

It is crucial to note that the melting point is typically reported as a range rather than a single temperature. For a pure, crystalline compound, this range should be narrow, often less than 1-2°C. A broad melting range is a classic indicator of the presence of impurities.

The Principle of Melting Point Depression

Foreign substances disrupt the uniform crystalline lattice structure of the compound.[3][6] This disruption weakens the intermolecular forces holding the solid together, meaning less energy is required to break the lattice and transition to a liquid phase.[6][7] Consequently, two primary effects are observed:

-

Depression of the Melting Point: The temperature at which melting begins is lower than that of the pure substance.

-

Broadening of the Melting Range: The melting process occurs over a wider temperature range as different regions of the solid, with varying concentrations of impurities, melt at different temperatures.[7]

This principle is a foundational technique for assessing the purity of a synthesized or isolated compound in a laboratory setting.[8]

Caption: Relationship between purity and melting point characteristics.

Authoritative Methodologies for Melting Point Determination

To ensure accuracy and reproducibility, melting point determination must follow standardized protocols. The two most widely accepted methods in the pharmaceutical and chemical industries are the Capillary Method, as outlined by major pharmacopeias, and Differential Scanning Calorimetry (DSC).

Capillary Method (USP <741>)

The United States Pharmacopeia (USP) General Chapter <741> provides a detailed procedure for determining the melting range.[1][2][9] This method is the most common for routine analysis and quality control.

Experimental Protocol: Capillary Melting Point Determination (Class Ia)

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dry.

-

If necessary, gently pulverize the crystalline powder to a fine consistency to ensure uniform packing.

-

Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the sample.[1]

-

Tap the tube on a hard surface to pack the sample into the sealed end, aiming for a column height of 2.5-3.5 mm.[9]

-

-

Apparatus Setup:

-

Measurement Procedure:

-

Set the apparatus to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point of this compound (~140°C).

-

Insert the capillary tube into the apparatus.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating medium.[8][9] A slow ramp rate is critical for accuracy.[10]

-

Record the Onset Temperature (T₁): The temperature at which the first droplet of liquid is observed.

-

Record the Clear Point Temperature (T₂): The temperature at which the last solid particle melts and the substance is completely liquid.

-

The melting range is reported as T₁ to T₂.

-

Caption: Standard workflow for capillary melting point determination.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that provides highly precise and quantitative data on melting processes.[11][12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13]

When the sample of this compound melts, it absorbs energy (an endothermic process) as the heat of fusion.[14] This absorption is detected by the DSC instrument and plotted as a peak on a thermogram.

Key Information Obtained from a DSC Thermogram:

-

Onset Temperature: The extrapolated beginning of the melting peak, often considered the start of melting.

-

Peak Temperature: The temperature at which the heat flow is at its maximum, corresponding to the melting point (Tₘ).[15]

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is the energy required to melt the sample. This can be used in more advanced purity calculations.

Experimental Protocol: DSC Analysis

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any sublimation or decomposition during heating.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Purge the sample chamber with an inert gas (e.g., nitrogen) to create a stable and non-reactive atmosphere.

-

-

Measurement Procedure:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature well below the melting point (e.g., 25°C).

-

Heat the sample at a controlled, linear rate (e.g., 10°C/min) through its melting transition to a temperature well above the clear point (e.g., 180°C).

-

The instrument records the differential heat flow versus temperature.

-

Analyze the resulting thermogram using the instrument's software to determine the onset temperature, peak temperature, and enthalpy of fusion.

-

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize that procedural accuracy must be matched by a commitment to safety. According to safety data sheets, this compound is classified as toxic if swallowed and causes serious eye irritation.[2][11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Conclusion

The melting point of this compound, consistently reported between 153-158°C , is more than a mere physical constant. It is a critical parameter that provides profound insights into the compound's identity and purity. For professionals in drug discovery and chemical research, a mastery of the authoritative techniques for its determination—namely the pharmacopeial capillary method and Differential Scanning Calorimetry—is essential. By understanding the principles of melting point depression and adhering to rigorous, validated protocols, scientists can ensure the quality of their materials, the integrity of their research, and the safety of their work. This comprehensive approach transforms a simple measurement into a powerful tool for scientific validation.

References

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- CureFFI.org. (2016). Differential scanning calorimetry.

- Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points.

- METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).

- Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. YouTube.

- USP. (n.d.). <741> Melting Range or Temperature.

- Chemistry Stack Exchange. (2016). Effect of impurities on melting point.

- TutorChase. (n.d.). How do impurities affect the melting point of a substance?.

- ResearchGate. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- MIT Digital Lab Techniques Manual. (2010). Melting Point. YouTube.

- University of Calgary. (n.d.). Melting point determination.

- Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound. Retrieved from the product page on their official website.

- SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC).

Sources

- 1. uspbpep.com [uspbpep.com]

- 2. â©741⪠Melting Range or Temperature [doi.usp.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound CAS#: 2252-37-1 [m.chemicalbook.com]

- 5. This compound | CAS#:2252-37-1 | Chemsrc [chemsrc.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tutorchase.com [tutorchase.com]

- 8. m.youtube.com [m.youtube.com]

- 9. thinksrs.com [thinksrs.com]

- 10. researchgate.net [researchgate.net]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. mt.com [mt.com]

- 13. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 14. youtube.com [youtube.com]

- 15. Differential scanning calorimetry [cureffi.org]

Navigating the Solubility Landscape of 2-Bromo-6-fluorobenzoic Acid: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluorobenzoic acid is a key building block in the synthesis of novel therapeutics and agrochemicals. Its solubility profile is a critical parameter that dictates its utility in various stages of development, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility of this compound, addressing the current landscape of available data. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide offers a robust framework for understanding and determining its solubility. We delve into the foundational physicochemical properties that govern solubility, present qualitative solubility information, and provide a detailed, field-proven experimental protocol for its precise measurement. Furthermore, this guide explores the solubility of structurally analogous compounds to provide a predictive context and discusses the thermodynamic principles that form the basis of experimental design and data interpretation.

Introduction: The Critical Role of Solubility in Chemical Development

The journey of a chemical entity from discovery to a viable product is paved with a series of critical physicochemical evaluations. Among these, solubility stands as a cornerstone parameter, profoundly influencing a compound's behavior and applicability. For this compound, a halogenated aromatic carboxylic acid, understanding its solubility in various organic solvents is paramount for several key reasons:

-

Synthetic Chemistry: Solubility dictates the choice of reaction solvents, influencing reaction rates, yields, and impurity profiles.

-

Purification and Crystallization: Efficient purification, often achieved through crystallization, is fundamentally dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

-

Formulation Development: For pharmaceutical applications, solubility is a direct determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in developing effective oral dosage forms.

-

Analytical Chemistry: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the analyte to be soluble in the mobile phase.

The unique combination of a bromine atom and a fluorine atom on the benzoic acid core of this compound can influence its solubility in complex ways, making a thorough understanding of this property essential for its effective utilization.[1][2]

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties provides the basis for predicting its solubility behavior. The principle of "like dissolves like" is a guiding tenet, suggesting that substances with similar polarities are more likely to be soluble in one another.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2252-37-1 | [3][4] |

| Molecular Formula | C₇H₄BrFO₂ | [3][4] |

| Molecular Weight | 219.01 g/mol | [3] |

| Melting Point | 154-158 °C | [3] |

| Appearance | White to light yellow solid | [4] |

| pKa (Predicted) | ~1.92 | [5] |

The presence of the carboxylic acid group, a polar and hydrogen-bonding moiety, suggests potential solubility in polar solvents. Conversely, the halogenated benzene ring contributes to the molecule's lipophilicity, indicating a likelihood of solubility in non-polar organic solvents. The low predicted pKa suggests that it is a relatively strong acid.

Solubility Profile: A Landscape of Qualitative and Comparative Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unpublished. This data gap is not uncommon for specialized chemical intermediates. However, by examining qualitative information and the quantitative solubility of structurally similar compounds, we can construct a predictive framework.

Qualitative Solubility Insights

General observations suggest that halogenated benzoic acids exhibit solubility in a range of organic solvents. The interplay between the polar carboxylic acid group and the lipophilic halogenated aromatic ring allows for interactions with both polar and non-polar solvents.

Comparative Quantitative Solubility Data of Structurally Analogous Compounds

To provide a more concrete, albeit predictive, understanding, it is instructive to examine the solubility of closely related benzoic acid derivatives. 2-Bromobenzoic acid and 2-fluorobenzoic acid serve as excellent comparators, isolating the effect of each halogen. Furthermore, data for 4-fluorobenzoic acid can provide insights into the influence of substituent position.

Disclaimer: The following data is for structurally similar compounds and should be used as a guide for estimating the solubility of this compound. Experimental determination is essential for precise values.

Table 2: Solubility of 2-Bromobenzoic Acid in Various Solvents

| Solvent | Solubility Description | Source(s) |

| Water | Moderately soluble; solubility increases with pH | [6] |

| Ethanol | Soluble (100 mg/mL in 95% ethanol) | [7] |

| Methanol | Soluble (50 mg/mL) | [7] |

| Acetone | Soluble | [6] |

| Chloroform | Soluble | [6] |

| Diethyl Ether | Very soluble | [8] |

Table 3: Solubility of 2-Fluorobenzoic Acid in Various Solvents

| Solvent | Solubility Value/Description | Source(s) |

| Water | 7.2 g/L | [9] |

| Benzene | Soluble | [9] |

| Toluene | Soluble | [9] |

| Ketones | Soluble | [9] |

| Ethers | Soluble | [9] |

Table 4: Mole Fraction Solubility (x₁) of 4-Fluorobenzoic Acid in Select Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | 1-Propanol | Acetone | Ethyl Acetate | Acetonitrile |

| 283.15 | 0.2985 | 0.2641 | 0.2335 | 0.2118 | 0.1789 | 0.1097 |

| 293.15 | 0.3552 | 0.3158 | 0.2801 | 0.2587 | 0.2198 | 0.1384 |

| 303.15 | 0.4198 | 0.3751 | 0.3342 | 0.3129 | 0.2675 | 0.1725 |

| 313.15 | 0.4921 | 0.4418 | 0.3956 | 0.3741 | 0.3216 | 0.2128 |

| 323.15 | 0.5715 | 0.5156 | 0.4641 | 0.4419 | 0.3817 | 0.2599 |

Data for 4-Fluorobenzoic Acid is derived from the Journal of Chemical & Engineering Data.[10]

From this comparative data, it can be inferred that this compound is likely to exhibit good solubility in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents such as acetone and ethyl acetate, with lower solubility in non-polar solvents.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[11] This method, when coupled with a precise analytical technique like HPLC, provides reliable and reproducible data.

The Causality Behind the Shake-Flask Method

The shake-flask method is designed to achieve a state of thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in the solvent. Agitation ensures that the maximum surface area of the solid is exposed to the solvent, accelerating the dissolution process. Maintaining a constant temperature is crucial, as solubility is temperature-dependent.[12][13] The extended equilibration time (typically 24-72 hours) allows the system to reach a true equilibrium, where the rate of dissolution equals the rate of precipitation.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess of solid must be visible to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for 24 to 72 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent undissolved microcrystals from entering the analytical sample.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the detector response.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Thermodynamic Principles and Factors Influencing Solubility

The solubility of a crystalline solid in a liquid is governed by fundamental thermodynamic principles. The process of dissolution can be conceptually broken down into two steps: the energy required to break the crystal lattice of the solute and the energy released upon the solvation of the solute molecules by the solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of the lattice enthalpy (endothermic) and the solvation enthalpy (exothermic).

-

If ΔHsol is endothermic (positive) , increasing the temperature will increase the solubility, as predicted by Le Châtelier's principle. This is the most common scenario for the dissolution of solids in liquids.[13][14]

-

If ΔHsol is exothermic (negative) , increasing the temperature will decrease the solubility.

The change in Gibbs free energy (ΔGsol) for the dissolution process determines its spontaneity. A negative ΔGsol indicates a spontaneous dissolution process. The relationship is given by:

ΔGsol = ΔHsol - TΔSsol

where T is the absolute temperature and ΔSsol is the change in entropy upon dissolution. An increase in disorder (positive ΔSsol) favors dissolution.

Several factors influence the solubility of this compound:

-

Solvent Polarity: As previously discussed, a solvent with a polarity similar to the solute will generally be a better solvent.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating the molecule.

-

Temperature: As discussed, the effect of temperature depends on the enthalpy of solution. For most solids, solubility increases with temperature.

-

pH (for aqueous solutions): As a carboxylic acid, this compound will be more soluble in basic aqueous solutions due to the formation of the more polar carboxylate anion.

Logical Relationships in Solubility Studies

Caption: Logical relationships between solubility, influencing factors, and R&D stages.

Conclusion

While direct quantitative solubility data for this compound is not extensively available in the public domain, a comprehensive understanding of its solubility profile can be achieved through a combination of physicochemical property analysis, comparison with structural analogs, and robust experimental determination. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a validated experimental framework to confidently navigate the solubility landscape of this important chemical intermediate. The application of the principles and protocols outlined herein will facilitate more efficient process development, from synthesis to formulation, ultimately accelerating the journey of new chemical entities to their final applications.

References

- Solubility of Things. 2-Bromobenzoic acid. [Link]

- ResearchGate.

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

- Wikipedia. Solubility. [Link]

- Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

- Chem-Supply.

- ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

- StatPearls - NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]

- Purdue University. Solubility. [Link]

- Chromatography Forum. how can i test the solubility in hplc please ?. [Link]

- Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Wikipedia. Benzoic acid. [Link]

- AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

- ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

- Chemistry LibreTexts. Thermodynamics of Solution-Phase Brønsted Acidity and Basicity. [Link]

- Journal of Chemical & Engineering Data. Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. 2-溴-6-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound | 2252-37-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jppres.com [jppres.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scielo.br [scielo.br]

- 14. byjus.com [byjus.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-6-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Bromo-6-fluorobenzoic acid is a disubstituted aromatic carboxylic acid of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique trifunctional structure—featuring a carboxylic acid, a bromine atom, and a fluorine atom in an ortho-arrangement—makes it a versatile and highly reactive synthetic building block.[2][3] The precise positioning of these groups allows for a multitude of chemical transformations, including cross-coupling, amidation, and esterification, enabling the construction of complex molecular architectures for novel bioactive compounds and advanced materials.[1][2]

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative is designed to move beyond simple data reporting, offering insights into the causal relationships between the molecular structure and the resulting spectral features, thereby providing a robust framework for its identification and use in demanding research and development environments.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is the first step in its effective application.

| Property | Value | Source(s) |

| CAS Number | 2252-37-1 | [4] |

| Molecular Formula | C₇H₄BrFO₂ | [4] |

| Molecular Weight | 219.01 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 153.4 - 154.3 °C | [6] |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy